3-(5-Bromothiophen-2-yl)quinoxalin-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol typically involves the condensation of 5-bromothiophene-2-carboxaldehyde with o-phenylenediamine, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of an acid catalyst and a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The focus is often on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinoxalin-2-one derivative.
Reduction: The bromine atom can be reduced to form a thiophene-substituted quinoxaline.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinoxalin-2-one derivatives.
Reduction: Thiophene-substituted quinoxalines.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-(5-Arylthiazolo[2,3-c][1,2,4]triazol-3-yl)quinoxalines: Derivatives with additional heterocyclic rings.
3-(3-Substituted indol-2-yl)quinoxalin-2-ones: Compounds with indole substitutions
Uniqueness
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol is unique due to the presence of the 5-bromothiophene group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s biological activity and provide opportunities for further functionalization .
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-10-6-5-9(17-10)11-12(16)15-8-4-2-1-3-7(8)14-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYYWLKKSJTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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